3-(Piperidin-3-yl)propanamide

Catalog No.
S3665663
CAS No.
138304-79-7
M.F
C8H16N2O
M. Wt
156.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperidin-3-yl)propanamide

CAS Number

138304-79-7

Product Name

3-(Piperidin-3-yl)propanamide

IUPAC Name

3-piperidin-3-ylpropanamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h7,10H,1-6H2,(H2,9,11)

InChI Key

FVGJUODBCPPKLO-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CCC(=O)N

Canonical SMILES

C1CC(CNC1)CCC(=O)N

3-(Piperidin-3-yl)propanamide is a chemical compound characterized by its structure, which includes a propanamide group attached to a piperidine ring at the 3-position. Its molecular formula is C8H16N2OC_8H_{16}N_2O, and it has a molecular weight of approximately 156.23 g/mol. This compound is part of a larger class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

  • Chemical Intermediate

    The structure of 3-(Piperidin-3-yl)propanamide contains a piperidine ring and an amide functional group, both of which are commonly found in various bioactive molecules. It's possible 3-(Piperidin-3-yl)propanamide could be a precursor or intermediate in the synthesis of other research chemicals.

  • Impurity

    A PubChem record for a similar molecule, 3-Cyanoimino-3-piperidin-1-ylpropanamide, mentions it as an impurity of Minoxidil, a medication used to treat hair loss []. This suggests 3-(Piperidin-3-yl)propanamide may have similar properties and could be a potential contaminant during synthesis.

The synthesis of 3-(Piperidin-3-yl)propanamide typically involves reactions that introduce the piperidine moiety onto a propanamide scaffold. One common method involves the acylation of piperidine with propanoic acid or its derivatives, leading to the formation of the amide bond. The reaction can be catalyzed by various acids or bases, and conditions such as temperature and solvent choice can significantly influence the yield and purity of the product.

3-(Piperidin-3-yl)propanamide exhibits various biological activities, particularly in pharmacology. Research indicates that compounds with similar structures can act as sigma-1 receptor antagonists and mu-opioid receptor agonists, which are relevant in pain management and neuroprotection . Additionally, studies have shown that modifications to the piperidine ring can enhance or alter these biological properties, making it a subject of interest for drug development.

The synthesis of 3-(Piperidin-3-yl)propanamide can be achieved through several methods:

  • Direct Acylation: Piperidine is reacted with propanoyl chloride or propanoic acid in the presence of a base such as triethylamine to form the amide.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave energy during the acylation process.
  • One-Pot Reactions: Combining multiple steps into one reaction vessel can streamline synthesis, reducing time and improving efficiency.

Each method has its advantages regarding yield, reaction time, and scalability.

3-(Piperidin-3-yl)propanamide has potential applications in medicinal chemistry and pharmacology. It serves as a precursor for developing new drugs targeting various receptors, including sigma receptors and opioid receptors. Furthermore, its derivatives may find use in treating neurological disorders, pain management, and other therapeutic areas due to their ability to modulate neurotransmitter systems.

Interaction studies involving 3-(Piperidin-3-yl)propanamide focus on its binding affinity to various biological targets. These studies often utilize radiolabeled ligands or fluorescent probes to assess how well the compound interacts with specific receptors. Preliminary results suggest that modifications to the piperidine structure can significantly impact binding affinities and selectivity towards different receptor subtypes .

Several compounds share structural similarities with 3-(Piperidin-3-yl)propanamide, including:

  • N-(piperidin-1-yl)propanamide: This compound features a piperidine ring at the 1-position, which may alter its biological activity compared to 3-(Piperidin-3-yl)propanamide.
  • N-(pyrrolidin-1-yl)propanamide: A pyrrolidine derivative that may exhibit different pharmacological properties due to its smaller ring size.
  • N-(morpholin-4-yl)propanamide: This compound includes a morpholine ring, which could influence solubility and receptor interactions differently than piperidine derivatives.

Comparison Table

CompoundStructure TypeKey Differences
3-(Piperidin-3-yl)propanamidePiperidine derivativeUnique binding profile for sigma receptors
N-(piperidin-1-yl)propanamidePiperidine derivativeDifferent receptor affinity due to position change
N-(pyrrolidin-1-yl)propanamidePyrrolidine derivativeSmaller ring size may affect biological activity
N-(morpholin-4-yl)propanamideMorpholine derivativeAltered solubility and potential for different interactions

The uniqueness of 3-(Piperidin-3-yl)propanamide lies in its specific structural configuration that influences its interaction with biological targets, making it an interesting candidate for further research in drug development.

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-20

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